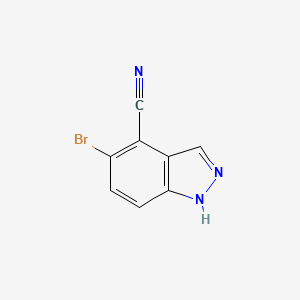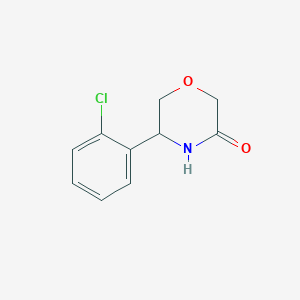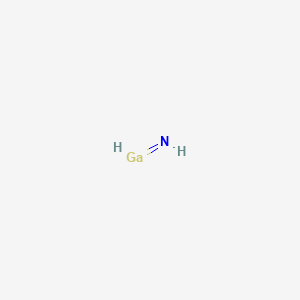
iminogallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminogallane is a compound that belongs to the class of organogallium compounds, which are characterized by the presence of a gallium atom bonded to an organic moiety. This compound specifically contains a gallium-nitrogen double bond (Ga=N), making it a unique and interesting compound for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iminogallane can be synthesized through several methods. One common approach involves the reaction of gallium trichloride (GaCl3) with a primary amine under controlled conditions. The reaction typically proceeds as follows: [ \text{GaCl}_3 + \text{RNH}_2 \rightarrow \text{Ga(NR)} + 3\text{HCl} ] where R represents an organic group .
Another method involves the use of N-heterocyclic carbenes (NHCs) to stabilize the gallium-nitrogen bond. This method allows for the formation of azido- and amido-functionalized gallium hydrides, which can then be converted to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using gallium trichloride and primary amines. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of N-heterocyclic carbenes can also be scaled up for industrial applications, providing a more efficient and stable route to this compound .
Chemical Reactions Analysis
Types of Reactions
Iminogallane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form gallium oxides.
Reduction: Reduction reactions can convert this compound to gallium hydrides.
Substitution: This compound can participate in substitution reactions where the gallium-nitrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as oxygen or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Substituting agents: Such as halides or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include gallium oxides, gallium hydrides, and various substituted gallium compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Iminogallane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of iminogallane involves its ability to form stable complexes with various substrates. The gallium-nitrogen double bond (Ga=N) allows this compound to interact with other molecules through coordination chemistry. This interaction can lead to the formation of stable adducts, which can then undergo further chemical transformations .
Comparison with Similar Compounds
Iminogallane can be compared with other similar compounds, such as:
Iminoborane: Contains a boron-nitrogen double bond (B=N) and is used in similar applications as this compound.
Iminoalane: Contains an aluminum-nitrogen double bond (Al=N) and is also used in the synthesis of advanced materials.
Uniqueness
This compound is unique due to its gallium-nitrogen double bond, which provides it with distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
iminogallane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.HN.H/h;1H; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQEEHCWOTODV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N=[GaH] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.746 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
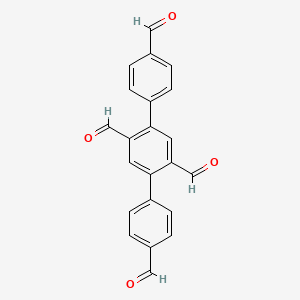
![8-((1S,2S)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8146373.png)
![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)
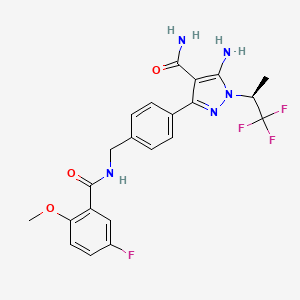
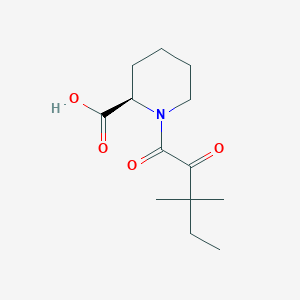
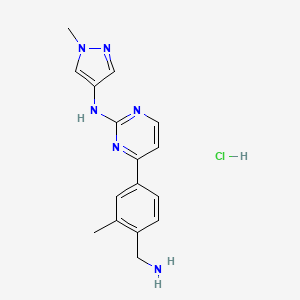
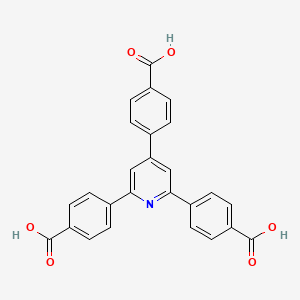
![5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid)](/img/structure/B8146431.png)
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8146452.png)

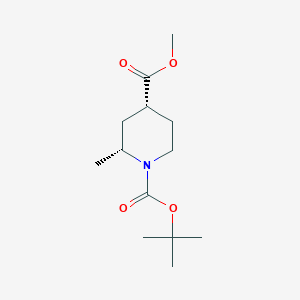
![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)
